3-Ethyl-3-methyldiaziridine
Description
3-Ethyl-3-methyldiaziridine (C₄H₁₀N₂) is a three-membered heterocyclic compound containing two nitrogen atoms in a strained ring system. Its structure features a diaziridine core (N–N–C) substituted with ethyl and methyl groups at the 3-position. The compound is notable for its reactivity in ring-opening and addition reactions due to its inherent ring strain.
Properties
CAS No. |
4901-75-1 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
3-ethyl-3-methyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)5-6-4/h5-6H,3H2,1-2H3 |
InChI Key |
MLTKZVHOZAKJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methyldiaziridine can be synthesized through the reaction of acetaldehyde with ethylamine and hydroxylamine-O-sulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-3-methyldiaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methyldiaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the nitrogen atoms in the diaziridine ring, which can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₄H₁₀N₂
- Density : 903.8 kg/m³ (liquid) .
- Synthesis : Typically prepared via cyclization of hydrazine derivatives with ketones or aldehydes under controlled conditions.
Reactivity:
3-Ethyl-3-methyldiaziridine reacts with electrophilic alkenes (e.g., acrylonitrile, butenone) to form substituted diaziridines through nucleophilic addition. For example, Miller demonstrated its addition to acrylonitrile, yielding 1-(1-cyanoethyl)-3-ethyl-3-methyldiaziridine .
Comparison with Similar Compounds
This section compares this compound with structurally or functionally related compounds, focusing on reactivity, physical properties, and applications.
Other Diaziridines
3,3-Pentanediylenediaziridine :
- Structure : Features a five-membered ring fused to the diaziridine core.
- Reactivity : Reacts with diphenylcyclopropene, suggesting a preference for strained cyclic electrophiles over simple alkenes .
- Contrast : Unlike this compound, its fused-ring system alters regioselectivity in addition reactions.
3,3-Trialkyldiaziridines :
Aziridines
Aziridines (three-membered rings with one nitrogen) share ring-strain-driven reactivity but differ in electronic and steric profiles:
- Reactivity with Acetylenes : Aziridines undergo addition to acetylenes to yield vinyl aziridines, whereas diaziridines (including this compound) typically undergo ring-opening or decomposition with acetylenes .
- Example: Morpholine (C₄H₉NO), a six-membered amine, lacks ring strain and exhibits lower reactivity toward electrophiles (density: 924.3 kg/m³) .
Piperazine
- Molecular Formula : C₄H₁₀N₂ (same as this compound).
- Structure : Six-membered ring with two nitrogen atoms.
- Physical Properties : Higher density (943.7 kg/m³) due to extended conjugation and lack of ring strain .
- Applications : Primarily used in pharmaceuticals (e.g., antifungals), contrasting with this compound’s role in synthetic intermediates.
Diazirines
Diazirines (oxidized analogs with N=N bonds) exhibit distinct reactivity:
- Example : 3-Phenyl-3-(trifluoromethyl)-3H-diazirine undergoes photolytic C–H insertion, a property absent in diaziridines .
- Synthesis : Diazirines are often synthesized via oxidation of diaziridines, highlighting their redox relationship .
Data Tables
Table 1. Physical Properties of Selected Heterocycles
Table 2. Reactivity Comparison
Research Findings and Gaps
- Reactivity : this compound’s selectivity for alkenes over acetylenes distinguishes it from aziridines .
- Synthetic Utility : Its derivatives are intermediates in bioactive molecule synthesis, though fewer applications are documented compared to piperazine.
- Data Gaps: Limited thermodynamic data (e.g., melting points, solubility) for this compound and related diaziridines in open literature.
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